6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
Description
6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 4-nitrophenyl group. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in neurological and antimicrobial applications.
Properties
IUPAC Name |
6-chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRYPJHPWTMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride and phenylating agents such as phenylboronic acid.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions involving piperazine and suitable leaving groups on the quinazoline core.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-nitrophenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of 6-Chloro-2-[4-(4-aminophenyl)piperazin-1-yl]-4-phenylquinazoline.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 406.3 g/mol. Its structure includes a quinazoline core, which is known for its biological activity, particularly in the inhibition of certain enzymes and receptors.
Antipsychotic Activity
Research has indicated that derivatives of piperazine, including those containing the 4-(4-nitrophenyl)piperazine moiety, exhibit significant antipsychotic properties. A study demonstrated that compounds similar to 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline can modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported that piperazine derivatives possess activity against various bacterial and fungal pathogens. For instance, a series of N-phenylpiperazine derivatives were tested against multiple strains, revealing effective inhibition against resistant pathogens . The incorporation of the nitrophenyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes.
Anticancer Potential
The quinazoline scaffold is well-known for its anticancer properties. Compounds similar to 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline have been investigated for their ability to inhibit tumor cell proliferation by targeting specific kinases involved in cancer signaling pathways. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study 1: Antipsychotic Efficacy
In a controlled study published in 2022, researchers evaluated the antipsychotic effects of several piperazine derivatives, including those structurally related to 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline. The results indicated significant improvements in behavioral tests associated with psychosis when administered to animal models .
Case Study 2: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of piperazine derivatives revealed that compounds with similar structures to 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline exhibited notable activity against resistant strains of E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those for standard antibiotics .
Mechanism of Action
The mechanism of action of 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . In anticancer applications, it may inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The quinazoline core distinguishes this compound from analogs with pyridazine, quinoline, or imidazo[4,5-b]pyridine frameworks:
- Pyridazine Derivatives: 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () exhibits antiplatelet and antibacterial activity. Pyridazine’s reduced aromaticity compared to quinazoline may alter binding affinity to biological targets .
Substituent Effects on Piperazine
Substituents on the piperazine ring critically influence bioactivity:
- 4-Nitrophenyl Group: The nitro group in the target compound is a strong electron-withdrawing substituent, which may enhance receptor binding through dipole interactions or hydrogen bonding. Methoxy Groups: 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline () uses methoxy and propoxy chains to modulate solubility and steric bulk, favoring interactions with hydrophilic binding pockets .
Pharmacological Activity
- Anticonvulsant Activity : Substituted 4-chloro-2-(piperazin-1-yl)quinazolines (e.g., 6-chloro-4-phenyl-2-(piperazin-1-yl)quinazoline, ) show efficacy in seizure models, likely via GABAergic modulation. The absence of the 4-nitrophenyl group in these analogs may reduce off-target effects compared to the target compound .
- Antimicrobial Activity : Pyridazine derivatives with piperazine substituents () highlight the role of heterocycle choice in targeting bacterial enzymes .
Physicochemical Properties
*Calculated based on structural formula.
Structural and Conformational Analysis
The piperazine ring’s puckering () influences the spatial orientation of the 4-nitrophenyl group in the target compound. Compared to less bulky substituents (e.g., methyl or methoxy groups), the nitro group may restrict rotational freedom, stabilizing a bioactive conformation . This contrasts with flexible propoxy chains in , which allow adaptive binding to diverse targets .
Biological Activity
6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline can be represented as follows:
This compound features a quinazoline core substituted with a chloro group and a piperazine moiety, which is known to enhance biological activity through various interactions with biological targets.
Research indicates that compounds containing piperazine derivatives, such as 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline, often exhibit diverse pharmacological effects. These effects are primarily attributed to their ability to interact with neurotransmitter receptors, ion channels, and enzymes. Specifically, the piperazine ring can modulate serotonin and dopamine receptors, contributing to potential anti-anxiety and antipsychotic effects.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinazoline derivatives. For instance, a study demonstrated that quinazoline compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression (source: ). The presence of the nitrophenyl group in this compound is believed to enhance its cytotoxicity against cancer cells.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The antimicrobial efficacy of compounds similar to 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline has been documented in various studies. Piperazine derivatives exhibit broad-spectrum activity against bacteria and fungi, potentially through inhibition of cell wall synthesis and disruption of membrane integrity (source: ).
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Study on Anticancer Effects
A notable study investigated the effects of 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline on human breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents (source: ).
Study on Antimicrobial Properties
Another research effort focused on the antimicrobial properties of piperazine derivatives, including the target compound. The study found that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains (source: ).
Q & A
Q. What are the key structural features of 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline that influence its biological activity?
The compound’s quinazoline core, chloro substituent at position 6, and 4-nitrophenylpiperazine moiety are critical. The chloro group enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins. The piperazine ring improves solubility and enables hydrogen bonding, while the nitro group on the phenyl ring acts as an electron-withdrawing group, modulating binding affinity. Structural analogs (e.g., pyridazine or pyrimidine derivatives) show that modifications to these regions alter kinase inhibition and cytotoxicity profiles .
Q. What spectroscopic methods are recommended for characterizing this compound, and how are discrepancies in data resolved?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard. For example, ¹H NMR signals between δ 3.4–4.0 ppm typically indicate piperazine protons, while aromatic protons in the quinazoline and nitrophenyl groups appear at δ 7.0–8.5 ppm. Discrepancies in peak assignments (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or mass spectrometry (LC/MS) for molecular ion confirmation. IR bands near 1520 cm⁻¹ (C=N stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) validate functional groups .
Q. What synthetic routes are commonly employed for this compound, and how is purity optimized?
Multi-step synthesis involves:
- Condensation of 4-phenyl-6-chloroquinazoline with 4-nitrophenylpiperazine under reflux in anhydrous DMF.
- Monitoring via Thin Layer Chromatography (TLC; hexane:ethyl acetate 3:1) to track intermediate formation.
- Purification using column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Yield optimization (typically 50–70%) requires inert atmosphere conditions and strict temperature control .
Advanced Research Questions
Q. How can solvent selection influence the reactivity and regioselectivity of derivatization reactions for this compound?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions at the quinazoline C-2 position, favoring piperazine coupling. Non-polar solvents (toluene) may promote side reactions at the chloro substituent. For example, in Suzuki-Miyaura cross-coupling, DMF/H₂O mixtures enhance aryl boronic acid coupling efficiency at the chloro site (80% yield vs. 50% in THF) .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacological profile?
- Step 1: Synthesize analogs with substitutions on the quinazoline (e.g., methoxy at C-4), piperazine (e.g., methyl or acetyl groups), or nitrophenyl (e.g., cyano or trifluoromethyl).
- Step 2: Screen against target kinases (e.g., EGFR, VEGFR) using enzymatic assays (IC₅₀ determination) and cancer cell lines (MTT assay).
- Step 3: Perform molecular docking (e.g., AutoDock Vina) using crystallographic data (PDB: 1M17 for EGFR) to correlate substituent effects with binding energy (ΔG).
- Example: Replacing the nitro group with methoxy reduces cytotoxicity (IC₅₀ increases from 0.8 μM to >10 μM in MCF-7 cells) due to weaker hydrogen bonding with kinase active sites .
Q. How should contradictory biological activity data across studies be analyzed?
Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). For example:
- Study A: IC₅₀ = 1.2 μM in HeLa cells (10% FBS media).
- Study B: IC₅₀ = 5.7 μM in A549 cells (2% FBS media). Resolution involves standardizing assay conditions (e.g., serum-free media, 48-hour incubation) and validating target engagement via Western blot (e.g., phospho-EGFR inhibition). Cross-study meta-analysis using tools like PRISMA can identify confounding factors .
Q. What computational strategies predict metabolic stability and toxicity of this compound?
- ADMET Prediction: SwissADME or ADMETLab 2.0 calculate parameters like logP (3.2 ± 0.1), CYP3A4 inhibition (probability: 0.78), and Ames test mutagenicity.
- Metabolite Identification: CYP450-mediated N-dealkylation of the piperazine ring is a major pathway. In silico metabolite prediction (GLORYx) identifies hydroxylated derivatives as primary metabolites.
- Validation: Microsomal stability assays (human liver microsomes, t₁/₂ = 45 min) confirm predictions .
Q. How can analytical methods for quantifying this compound in biological matrices be validated?
- LC-MS/MS Method:
| Parameter | Value |
|---|---|
| Column | C18 (2.1 × 50 mm, 1.7 μm) |
| Mobile Phase | 0.1% Formic acid:ACN (70:30) |
| Retention Time | 2.8 min |
| LOQ | 5 ng/mL |
| Matrix Effect | 85–115% (plasma) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
